sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one
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Overview
Description
The compound with the identifier “sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one” is known as 8-Bromo-cyclic guanosine monophosphate (8-Bromo-cGMP). It is a synthetic analog of cyclic guanosine monophosphate (cGMP), which is a cyclic nucleotide derived from guanosine triphosphate (GTP). This compound is cell-permeable and is known for its role as a protein kinase G (PKG) activator. It has a molecular weight of 446.08 Da and a molecular formula of C10H10BrN5NaO7P .
Preparation Methods
The synthesis of 8-Bromo-cyclic guanosine monophosphate involves the bromination of cyclic guanosine monophosphate. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure the selective bromination of the guanine base. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
8-Bromo-cyclic guanosine monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert 8-Bromo-cyclic guanosine monophosphate into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
8-Bromo-cyclic guanosine monophosphate has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the role of cyclic nucleotides in various chemical processes.
Biology: In biological research, it is used to investigate the signaling pathways mediated by cyclic guanosine monophosphate and protein kinase G.
Medicine: This compound is used in medical research to explore its potential therapeutic effects, particularly in cardiovascular diseases and smooth muscle relaxation.
Industry: In the industrial sector, it is used in the development of biochemical assays and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 8-Bromo-cyclic guanosine monophosphate involves its role as a cyclic guanosine monophosphate analog. It activates protein kinase G by mimicking the natural cyclic guanosine monophosphate. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The compound increases intracellular calcium levels and influences smooth muscle relaxation and vasodilation .
Comparison with Similar Compounds
8-Bromo-cyclic guanosine monophosphate is unique compared to other cyclic guanosine monophosphate analogs due to its increased resistance to hydrolysis by phosphodiesterases. This makes it more stable and effective in activating protein kinase G. Similar compounds include:
Cyclic guanosine monophosphate (cGMP): The natural analog, less resistant to hydrolysis.
8-Bromo-adenosine cyclic monophosphate (8-Bromo-cAMP): Another cyclic nucleotide analog, but specific for cyclic adenosine monophosphate-dependent pathways
Properties
IUPAC Name |
sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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